Tetrazolium Violet Formazan
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Overview
Description
Tetrazolium Violet Formazan is a compound derived from the reduction of tetrazolium salts. It is widely used in various biochemical assays, particularly in the assessment of cell viability and metabolic activity. The compound is known for its intense violet color, which makes it a valuable indicator in colorimetric assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolium Violet Formazan is typically synthesized through the reduction of tetrazolium salts by nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH)-dependent oxidoreductases and dehydrogenases. The reaction conditions often involve the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents, buffered with ammonia buffer at pH 10, and containing 5% sodium dodecyl sulfate (SDS) to ensure complete solubilization of the formazan and cells .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for biochemical assays.
Chemical Reactions Analysis
Types of Reactions: Tetrazolium Violet Formazan primarily undergoes reduction reactions. The reduction of tetrazolium salts to formazan is a key reaction, facilitated by NADH or NADPH-dependent enzymes . The compound can also participate in oxidation reactions, where it is converted back to the tetrazolium salt form.
Common Reagents and Conditions:
Reduction: NADH, NADPH, DMF, DMSO, ammonia buffer, SDS.
Major Products:
Reduction: this compound.
Oxidation: Tetrazolium salts.
Scientific Research Applications
Tetrazolium Violet Formazan has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic agent in various assays to detect the presence of reducing agents.
Mechanism of Action
The mechanism of action of Tetrazolium Violet Formazan involves its reduction by NADH or NADPH-dependent oxidoreductases and dehydrogenases. These enzymes facilitate the transfer of electrons from NADH or NADPH to the tetrazolium salt, resulting in the formation of the colored formazan product. This reaction is indicative of cellular metabolic activity, as only metabolically active cells can reduce the tetrazolium salt .
Comparison with Similar Compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium salt used in cell viability assays.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide): Similar to MTT but produces a water-soluble formazan product.
INT (p-iodonitrotetrazolium violet): Used in histochemical assays and produces a violet formazan product.
Uniqueness: Tetrazolium Violet Formazan is unique due to its intense violet color, which provides a clear and distinct visual indicator in colorimetric assays. Its high sensitivity and specificity for detecting cellular metabolic activity make it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C23H18N4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H/b26-23-,27-25? |
InChI Key |
AXEBHHNKLXVOET-KGKDJRRBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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